![molecular formula C8H8N2O2 B563410 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL CAS No. 936470-68-7](/img/structure/B563410.png)
7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL
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Overview
Description
“7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL” is a chemical compound with the molecular formula C8H8N2O . It is a derivative of pyrrolopyridine, a heterocyclic compound that is used as a building block in pharmaceuticals .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including “7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL”, often involves a ring cleavage methodology reaction . This process allows for the introduction of various functional groups to the pyridine scaffold, making it a versatile compound in medicinal chemistry .Molecular Structure Analysis
The molecular structure of “7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL” consists of a six-membered pyridine ring fused with a five-membered pyrrole ring . The compound has a methoxy group (-OCH3) attached to the 7th position and a hydroxyl group (-OH) attached to the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL” include a molecular weight of 148.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The compound has a topological polar surface area of 37.9 Ų and a complexity of 140 .Scientific Research Applications
Neurological Disorders
7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL shows promise in the treatment of neurological disorders due to its potential effects on the nervous system. Research indicates that compounds within this class can modulate neurotransmitter activity, which may be beneficial for conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Immune System Modulation
This compound may also have applications in modulating the immune system. It could play a role in the development of new immunotherapies, potentially aiding in the treatment of autoimmune diseases and enhancing vaccine efficacy .
Antidiabetic Activity
Studies suggest that 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL could have antidiabetic properties. Its mechanism may involve the regulation of insulin release or the enhancement of cellular glucose uptake, offering a new avenue for diabetes treatment .
Antimycobacterial Properties
The compound has been found to possess antimycobacterial activities, which could make it a valuable asset in the fight against tuberculosis and other mycobacterial infections. Its efficacy against drug-resistant strains is of particular interest in ongoing research .
Antiviral Applications
There is evidence to suggest that 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL has antiviral capabilities. It could contribute to the development of novel antiviral drugs, particularly for viruses that have developed resistance to current treatments .
Antitumor and Anticancer Potential
Research into the antitumor and anticancer potential of this compound is ongoing. It has shown activity against certain cancer cell lines, indicating its potential use in cancer therapy. Specific studies have highlighted its effectiveness against breast cancer and renal cancer sub-panel cell lines .
Future Directions
The future directions for “7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of a robust synthetic route enabling the incorporation of various functional groups on the pyridine scaffold is highly needed .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fgfr1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Related compounds have been shown to inhibit fgfrs, which could lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcg, and pi3k–akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related compounds have been shown to inhibit breast cancer cell proliferation and induce apoptosis .
properties
IUPAC Name |
7-methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-7-5(2-3-9-7)6(11)4-10-8/h2-4,9,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUWKIKHLJCCNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652600 |
Source
|
Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL | |
CAS RN |
936470-68-7 |
Source
|
Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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